Cas no 1351661-95-4 (4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide)

4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide
- 1351661-95-4
- AKOS024524083
- 4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide
- F5857-3593
-
- インチ: 1S/C16H15F4NO3S/c1-11-9-13(17)7-8-14(11)25(23,24)21-10-15(22,16(18,19)20)12-5-3-2-4-6-12/h2-9,21-22H,10H2,1H3
- InChIKey: ATJCZTNOVYZSKO-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1C)F)(NCC(C(F)(F)F)(C1C=CC=CC=1)O)(=O)=O
計算された属性
- 精确分子量: 377.07087716g/mol
- 同位素质量: 377.07087716g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 8
- 重原子数量: 25
- 回転可能化学結合数: 5
- 複雑さ: 543
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 74.8Ų
4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5857-3593-2mg |
4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide |
1351661-95-4 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5857-3593-5mg |
4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide |
1351661-95-4 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5857-3593-25mg |
4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide |
1351661-95-4 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5857-3593-3mg |
4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide |
1351661-95-4 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5857-3593-20μmol |
4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide |
1351661-95-4 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5857-3593-50mg |
4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide |
1351661-95-4 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5857-3593-4mg |
4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide |
1351661-95-4 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5857-3593-10mg |
4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide |
1351661-95-4 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5857-3593-20mg |
4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide |
1351661-95-4 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5857-3593-75mg |
4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide |
1351661-95-4 | 75mg |
$208.0 | 2023-09-09 |
4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide 関連文献
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamideに関する追加情報
4-Fluoro-2-Methyl-N-(3,3,3-Trifluoro-2-Hydroxy-2-Phenylpropyl)Benzene-1-Sulfonamide
The compound with CAS No. 1351661-95-4, known as 4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide, is a highly specialized organic compound with significant potential in the fields of pharmaceuticals and materials science. This compound is characterized by its complex structure, which includes a sulfonamide group attached to a benzene ring substituted with fluorine and methyl groups. The substituents on the benzene ring and the sulfonamide group contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of sulfonamide-containing compounds in drug design due to their ability to modulate enzyme activity and receptor binding. The presence of multiple fluorine atoms in this compound further enhances its stability and bioavailability, making it a promising candidate for therapeutic applications. The benzene ring serves as a versatile platform for further functionalization, allowing researchers to explore various substitution patterns that could optimize pharmacokinetic properties.
The synthesis of 4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzene sulfonamide intermediate and subsequent substitution reactions to introduce the fluorine and methyl groups. The use of trifluoromethyl groups in the side chain adds complexity to the molecule while improving its solubility and metabolic stability.
From a structural perspective, the compound exhibits a high degree of symmetry in its side chain due to the presence of three fluorine atoms on the propyl group. This symmetry contributes to its thermal stability and resistance to degradation under physiological conditions. The hydroxyl group on the propyl chain plays a critical role in hydrogen bonding interactions, which are essential for its bioactivity.
Recent research has focused on evaluating the biological activity of this compound in various model systems. Initial studies suggest that it exhibits potent inhibitory activity against certain enzymes involved in inflammatory pathways, making it a potential lead compound for anti-inflammatory drug development. Additionally, its ability to penetrate cellular membranes efficiently has been demonstrated in vitro, indicating its potential for targeting intracellular disease pathways.
The unique combination of fluorinated aromatic rings and sulfonamide functionalities makes this compound an attractive candidate for further exploration in medicinal chemistry. Its structure provides ample opportunities for optimization through strategic modifications of substituents on both the benzene ring and the side chain. Such modifications could enhance its selectivity for specific targets or improve its pharmacokinetic profile.
In conclusion, 4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide represents a cutting-edge advancement in organic synthesis with promising applications in drug discovery. Its complex structure and favorable chemical properties position it as a valuable tool for researchers seeking novel therapeutic agents with enhanced efficacy and safety profiles.
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